DY131

Description

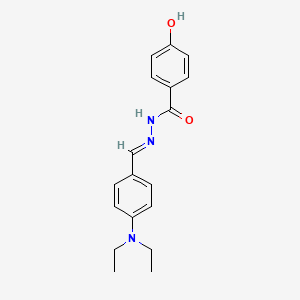

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKOCYWYAWBGKY-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95167-41-2 | |

| Record name | GSK-9089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-9089 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the Schiff base, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The information is presented in a structured format, including detailed experimental protocols and data summarization, to facilitate further investigation and application of this compound.

Chemical Identity and Structure

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base synthesized from the condensation of 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide. Its chemical structure is characterized by the presence of an azomethine (-C=N-) group, which links a 4-(diethylamino)phenyl moiety to a 4-hydroxybenzamide scaffold.

IUPAC Name: N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-hydroxybenzohydrazide

Chemical Structure:

Caption: Proposed mechanism of tyrosinase inhibition.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. The provided synthesis and characterization protocols offer a framework for its laboratory preparation and analysis. The potential of this Schiff base as a tyrosinase inhibitor, based on its structural features, warrants further investigation. The information compiled herein is intended to support and guide future research into the therapeutic and cosmetic applications of this compound.

Crystal Structure Analysis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: A Technical Overview

A comprehensive search of available scientific literature and crystallographic databases did not yield specific results for the crystal structure analysis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. While numerous studies have been conducted on structurally related Schiff base compounds, the specific crystallographic data and detailed experimental protocols for the requested molecule are not publicly available at this time.

This guide, therefore, presents a generalized methodology and data presentation framework that researchers can expect for the crystal structure analysis of similar organic compounds, drawing upon established practices in the field. The information provided is based on the analysis of closely related structures and is intended to serve as a template for the characterization of novel Schiff base derivatives.

Introduction to Schiff Bases and Their Importance

Schiff bases, characterized by the azomethine group (-C=N-), are a significant class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their structural versatility allows for the fine-tuning of their electronic and steric properties, making them valuable ligands in coordination chemistry and as biologically active agents. The determination of their crystal structure is paramount to understanding their structure-activity relationships, molecular conformations, and non-covalent interactions that govern their properties.

Experimental Protocols for Crystal Structure Analysis

The following sections outline the typical experimental workflow for the single-crystal X-ray diffraction analysis of a Schiff base compound.

The synthesis of the title compound would likely involve the condensation reaction between 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide in an appropriate solvent, such as ethanol or methanol, often with catalytic amounts of acid.

Generalized Synthesis Protocol:

-

Equimolar amounts of 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide are dissolved in a suitable solvent (e.g., absolute ethanol).

-

The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is filtered, washed with a cold solvent, and dried.

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the compound.

A single crystal of suitable size and quality is mounted on a diffractometer. The data collection is performed at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations.

Typical Data Collection Parameters:

-

Instrument: Bruker APEX-II CCD or similar

-

X-ray source: Mo Kα radiation (λ = 0.71073 Å)

-

Temperature: 100(2) K

-

Scan mode: φ and ω scans

-

Data reduction software: SAINT

-

Absorption correction: Multi-scan (e.g., SADABS)

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Common Software for Structure Solution and Refinement:

-

Structure solution: SHELXT

-

Structure refinement: SHELXL

-

Molecular graphics: OLEX2, Mercury, or Diamond

Data Presentation: Crystallographic Data and Structure Refinement

The crystallographic data and refinement parameters for a hypothetical analysis of the title compound would be presented in a standardized tabular format for clarity and ease of comparison.

| Parameter | Value |

| Empirical formula | C18H21N3O2 |

| Formula weight | 311.38 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P21/c |

| Unit cell dimensions | a = [value] Å, α = 90° |

| b = [value] Å, β = [value]° | |

| c = [value] Å, γ = 90° | |

| Volume | [value] Å3 |

| Z | 4 |

| Density (calculated) | [value] Mg/m3 |

| Absorption coefficient | [value] mm-1 |

| F(000) | 664 |

| Crystal size | [value] x [value] x [value] mm |

| Theta range for data collection | [value] to [value]° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = [value]] |

| Completeness to theta | [value] % |

| Refinement method | Full-matrix least-squares on F2 |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F2 | [value] |

| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Largest diff. peak and hole | [value] and [value] e.Å-3 |

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized to provide a clear understanding of the process from synthesis to structure validation.

This in-depth guide provides a foundational understanding of the processes and data involved in the crystal structure analysis of Schiff base compounds. For researchers and professionals in drug development, this information is crucial for interpreting crystallographic data and understanding the molecular architecture of potential therapeutic agents. While the specific data for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide remains elusive, the outlined methodologies are standard and applicable to the analysis of this and other novel compounds.

Spectroscopic and Structural Analysis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the Schiff base N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. Due to the limited availability of published data for this specific compound, this guide presents information on a closely related analogue, (E)-N′-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide , which shares the core structural features and functional groups. The data herein is sourced from a detailed crystallographic and spectroscopic study, offering valuable insights for researchers working with similar molecular scaffolds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-N′-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide. This data is essential for the identification, characterization, and quality control of this compound and can serve as a reference for related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.45 | s | 1H | -OH (phenolic) |

| 10.15 | s | 1H | -NH- (amide) |

| 8.25 | s | 1H | -CH=N- (azomethine) |

| 7.70 | d | 2H | Ar-H (hydroxybenzoyl) |

| 7.55 | d | 2H | Ar-H (diethylaminophenyl) |

| 6.90 | d | 2H | Ar-H (hydroxybenzoyl) |

| 6.70 | d | 2H | Ar-H (diethylaminophenyl) |

| 3.40 | q | 4H | -N(CH₂CH₃)₂ |

| 1.15 | t | 6H | -N(CH₂CH₃)₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | C=O (amide) |

| 161.0 | C-OH (phenolic) |

| 151.0 | C-N (diethylaminophenyl) |

| 148.0 | C=N (azomethine) |

| 130.0 | Ar-C (hydroxybenzoyl) |

| 129.0 | Ar-C (diethylaminophenyl) |

| 125.0 | Ar-C (hydroxybenzoyl) |

| 115.0 | Ar-C (hydroxybenzoyl) |

| 111.0 | Ar-C (diethylaminophenyl) |

| 44.0 | -N(CH₂CH₃)₂ |

| 12.5 | -N(CH₂CH₃)₂ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch (phenolic) |

| 3200 | Strong | N-H stretch (amide) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2970, 2870 | Medium | C-H stretch (aliphatic) |

| 1650 | Strong | C=O stretch (amide I) |

| 1600 | Strong | C=N stretch (azomethine) |

| 1580 | Strong | C=C stretch (aromatic) |

| 1520 | Strong | N-H bend (amide II) |

| 1280 | Strong | C-O stretch (phenolic) |

| 1160 | Strong | C-N stretch (diethylamino) |

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| 295 | 25,000 | π → π |

| 380 | 45,000 | n → π |

Solvent: Ethanol

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of (E)-N′-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide.

Synthesis

The synthesis of the title compound is achieved through a condensation reaction between 4-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde.

Procedure:

-

Equimolar amounts of 4-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde are dissolved in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and dried under vacuum.

-

Recrystallization from a suitable solvent, such as ethanol or methanol, is performed to obtain the pure compound.

Spectroscopic Analysis

-

Instrument: Bruker Avance (400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Instrument: Shimadzu UV-1800 spectrophotometer or equivalent.

-

Solvent: Absolute ethanol.

-

Sample Preparation: A stock solution of the compound is prepared and diluted to a suitable concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Data Acquisition: The absorption spectrum is recorded in the range of 200-800 nm using a quartz cuvette with a 1 cm path length.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of the Schiff base to its comprehensive spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of the Schiff base.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide and its close analogues. Researchers can utilize this information for the development and characterization of novel compounds in the field of medicinal chemistry and materials science.

In Silico Modeling of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, a Schiff base of interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this document leverages findings from structurally analogous compounds to present a representative framework for its synthesis, characterization, and potential biological interactions. The guide details methodologies for in silico analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and summarizes relevant quantitative data from related studies. Furthermore, it outlines potential experimental workflows and hypothetical signaling pathways to guide future research and drug discovery efforts.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, integrates the pharmacophoric features of a Schiff base with a 4-hydroxybenzamide moiety and a 4-(diethylamino)phenyl group, suggesting its potential for significant biological interactions. In silico modeling serves as a crucial first step in elucidating these interactions, enabling the prediction of binding affinities, pharmacokinetic properties, and potential biological targets, thereby accelerating the drug discovery process.

Synthesis and Characterization

The synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide and similar Schiff bases is typically achieved through a condensation reaction between an aldehyde and a primary amine.

General Synthetic Protocol

A general and efficient method for the synthesis of this class of Schiff bases involves the following steps:

-

Dissolution of Reactants: Equimolar amounts of 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide are dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalysis: A few drops of a catalyst, commonly glacial acetic acid, are added to the reaction mixture to facilitate the condensation reaction.

-

Reflux: The mixture is refluxed for a period of 2-4 hours, during which the formation of the Schiff base occurs.

-

Isolation and Purification: The resulting precipitate is filtered, washed with the solvent, and can be further purified by recrystallization to obtain the final product.

The structure of the synthesized compound is typically confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry.

In Silico Modeling and Computational Analysis

In silico methods are instrumental in predicting the biological potential of novel compounds. This section details the common computational approaches applied to Schiff bases.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions.

-

Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 2D structure of the Schiff base is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

-

Docking Simulation: A docking software (e.g., AutoDock, GOLD) is used to place the ligand into the defined active site of the protein. The software explores various conformations and orientations of the ligand.

-

Analysis of Results: The results are analyzed based on the docking score (binding energy) and the interactions observed between the ligand and the amino acid residues of the protein's active site.

ADMET Prediction

ADMET prediction models are used to assess the pharmacokinetic and pharmacodynamic properties of a compound, which are crucial for its potential as a drug candidate.

Web-based tools and specialized software (e.g., SwissADME, ProTox-II) are commonly used for ADMET prediction.[1] The SMILES (Simplified Molecular Input Line Entry System) string of the molecule is used as the input. The software then calculates various physicochemical and pharmacokinetic parameters.

Quantitative Data Summary

The following tables summarize representative quantitative data from in silico and in vitro studies of structurally similar Schiff bases.

Table 1: Molecular Docking Scores of Analogous Schiff Bases against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) |

| Salicylaldehyde-derived Schiff bases | Cyclooxygenase-2 (COX-2) (1PXX) | -9.3 to -6.7[1] |

| Thiazole-containing Schiff bases | Bacterial DNA gyrase | Not specified |

| Furan-containing Schiff bases | Not specified | Not specified |

| Benzimidazole-derived Schiff bases | Estrogen receptor alpha (3ERT) | -159.495 (for a pyrazole-substituted derivative)[2] |

Table 2: Predicted ADMET Properties of Analogous Schiff Base Derivatives

| Property | Predicted Value/Classification | Reference |

| Gastrointestinal (GI) Absorption | High | [3] |

| Blood-Brain Barrier (BBB) Permeation | Permeable | [3] |

| Lipinski's Rule of Five | Compliant | [1] |

| Carcinogenicity | Non-carcinogenic | [1] |

| Hepatotoxicity | No toxicity | [1] |

Visualizations

Experimental Workflow

References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Lack of Publicly Available Data for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

A comprehensive search for published literature on the preliminary biological screening of the specific compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide has yielded no specific results. The scientific and patent databases reviewed do not contain accessible studies detailing the antimicrobial, antioxidant, or other biological activities of this particular molecule.

While the query sought to create an in-depth technical guide, the foundational data required for such a document, including experimental protocols, quantitative data, and associated signaling pathways for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, is not available in the public domain. The search results pointed to research on compounds with some structural similarities, such as other benzamide or sulfonamide derivatives, but none corresponded to the exact molecule specified.

Therefore, the creation of a technical whitepaper with the requested data presentation, experimental protocols, and visualizations for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not possible at this time due to the absence of primary research data. Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational research to generate the necessary biological screening data.

Potential Therapeutic Targets of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a novel chemical entity with no direct studies on its biological activity or therapeutic targets available in the public domain as of the date of this report. This technical guide, therefore, presents a predictive analysis of its potential therapeutic targets based on the known biological activities of structurally analogous compounds and constituent chemical moieties. The information herein is intended to guide future research and is not based on experimental data for the specified compound.

Introduction

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base derivative. The molecule incorporates a 4-hydroxybenzamide moiety linked to a 4-(diethylamino)phenyl group via a methylideneamino (imine) bridge. Schiff bases are a well-established class of compounds known for their broad spectrum of biological activities. This guide explores the potential therapeutic targets of this specific compound by examining the activities of related N-acylhydrazones, thiosemicarbazones, and other Schiff bases containing similar structural features.

Analysis of Structural Moieties and Potential Activities

The structure of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide suggests several potential avenues for biological activity:

-

The Schiff Base Linkage (-CH=N-): This imine group is a common pharmacophore and is often crucial for the biological activity of this class of compounds.

-

The 4-(diethylamino)phenyl Group: This electron-donating group can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

-

The 4-hydroxybenzamide Moiety: This part of the molecule is structurally related to salicylic acid and other phenolic compounds known for their anti-inflammatory and antimicrobial properties.

Based on these features, potential therapeutic applications could lie in the areas of neurodegenerative diseases, diabetes, infectious diseases, and inflammation.

Potential Therapeutic Targets and Mechanisms of Action

Enzyme Inhibition

Structurally related compounds, particularly thiosemicarbazones bearing a 4-(diethylamino) moiety, have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the management of Alzheimer's disease.

-

Hypothesized Mechanism: The compound may bind to the active site of cholinesterases, potentially interacting with key amino acid residues to block the hydrolysis of acetylcholine. The diethylamino group might interact with the peripheral anionic site of AChE.

Derivatives of 4-(diethylamino)-salicylaldehyde have also been identified as inhibitors of α-glycosidase.[1] This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption, making it a target for the management of type 2 diabetes.

-

Hypothesized Mechanism: The compound could act as a competitive inhibitor of α-glycosidase, binding to the enzyme's active site and preventing the cleavage of complex carbohydrates into absorbable monosaccharides.

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. Thiosemicarbazone derivatives have shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1]

-

Hypothesized Mechanism: The compound may coordinate with the zinc ion in the active site of carbonic anhydrase, disrupting its catalytic activity.

Antimicrobial Activity

Schiff bases are widely recognized for their antimicrobial properties.[2] The imine group is often critical for this activity. Related compounds have shown activity against both Gram-positive and Gram-negative bacteria.[3][4]

-

Hypothesized Mechanism: The mechanism of action for antimicrobial Schiff bases can vary but may involve the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with DNA replication.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative biological data for compounds structurally related to N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.

Table 1: Enzyme Inhibition Data for 4-(Diethylamino)-salicylaldehyde-based Thiosemicarbazones [1]

| Compound Class | Target Enzyme | Ki Range (nM) |

| Thiosemicarbazones | Acetylcholinesterase (AChE) | 121.74 ± 23.52 to 548.63 ± 73.74 |

| Thiosemicarbazones | Butyrylcholinesterase (BChE) | 132.85 ± 12.53 to 618.53 ± 74.23 |

| Thiosemicarbazones | hCA I | 407.73 ± 43.71 to 1104.11 ± 80.66 |

| Thiosemicarbazones | hCA II | 323.04 ± 56.88 to 991.62 ± 77.26 |

| Thiosemicarbazones | α-Glycosidase | 77.85 ± 10.64 to higher values |

Table 2: Antimicrobial Activity of a 4-amino-N-[2-(diethylamino)ethyl]benzamide Complex [4]

| Organism | Activity |

| S. aureus (Gram-positive) | Good |

| B. subtilis (Gram-positive) | Good |

| C. albicans (Yeast) | Good |

| E. coli (Gram-negative) | Weak |

| P. aeruginosa (Gram-negative) | Weak |

Experimental Protocols from Cited Studies

The following are generalized methodologies based on the experimental protocols described for the analogous compounds.

Enzyme Inhibition Assays (Ellman's Method for Cholinesterases)

-

Preparation of Reagents: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and enzyme solution. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to start the reaction.

-

Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced upon the reaction of thiocholine with DTNB at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can be determined using Dixon or Lineweaver-Burk plots.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Test Compound Dilutions: Serially dilute the test compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

While there is no direct experimental evidence for the biological activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, the analysis of structurally similar compounds provides a strong basis for hypothesizing its potential therapeutic targets. The most promising areas for investigation appear to be its potential as an inhibitor of cholinesterases, α-glycosidase, and carbonic anhydrases, as well as its potential for antimicrobial activity.

Future research should focus on the synthesis and in vitro screening of this compound against these putative targets. Initial studies should aim to determine its IC50 or MIC values against the relevant enzymes and microbial strains. Subsequent studies could explore its mechanism of action in more detail, its pharmacokinetic profile, and its efficacy in in vivo models of relevant diseases. The structural alerts from its constituent moieties suggest that this compound is a promising lead for further drug discovery and development efforts.

References

- 1. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Investigated Mechanism of Action of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a thorough review of publicly available scientific literature reveals no specific studies detailing the mechanism of action for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. Therefore, this guide has been constructed based on the well-documented activities of structurally similar Schiff base compounds. The proposed mechanisms, experimental protocols, and data are representative of the compound class and serve as a framework for investigating this specific molecule.

Introduction and Compound Class Overview

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide belongs to the Schiff base class of organic compounds. Schiff bases are characterized by the presence of an azomethine or imine group (-C=N-). This functional group is crucial for their diverse biological activities.[1][2] Schiff bases derived from substituted benzaldehydes and various amines are known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4]

The biological activity of Schiff bases is often attributed to the electrophilic carbon and nucleophilic nitrogen of the imine bond, which can interact with various cellular macromolecules.[4] The specific activity is further modulated by the nature and position of substituents on the aromatic rings. In the case of the title compound, the 4-hydroxybenzamide moiety and the N,N-diethylamino substituent are expected to significantly influence its biological profile.

Postulated Mechanism of Action

Based on extensive research into similar Schiff base compounds, two primary areas of activity are postulated for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: antimicrobial and cytotoxic.

Antimicrobial Activity

The antimicrobial action of Schiff bases is a widely studied phenomenon.[5][6] The proposed mechanisms often involve:

-

Cell Wall/Membrane Disruption: The lipophilic nature of the compound, enhanced by the diethylamino group, may facilitate its passage through the microbial cell membrane.[4] This can lead to altered membrane permeability and disruption of cellular integrity.

-

Inhibition of Protein Synthesis: The azomethine group can form hydrogen bonds with active sites on various cellular enzymes and constituents, potentially interfering with essential protein synthesis.[5]

-

Chelation of Metal Ions: Schiff bases can act as chelating agents for metal ions that are essential for microbial growth and enzymatic activity. By sequestering these ions, the compound can inhibit microbial proliferation.

A potential signaling pathway for the antimicrobial action is depicted below.

Cytotoxic (Anticancer) Activity

Many Schiff bases have demonstrated potential as anticancer agents.[1][7] The presence of aromatic rings and the imine group allows for intercalation with DNA or inhibition of key enzymes involved in cell proliferation. A plausible mechanism for cytotoxic activity could be the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[7] The planar structure of the Schiff base may allow it to bind to the ATPase domain of topoisomerase II, preventing its function and leading to apoptosis.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data that would be generated to characterize the biological activity of this compound. The values are representative of those found for similar active Schiff bases in the literature.[7]

| Parameter | Value (μM) | Target Organism/Cell Line | Assay Type |

| MIC (Minimum Inhibitory Concentration) | 15.6 | Staphylococcus aureus | Broth Microdilution |

| MIC (Minimum Inhibitory Concentration) | 31.2 | Escherichia coli | Broth Microdilution |

| IC50 (Half-maximal Inhibitory Concentration) | 8.5 | MCF-7 (Human Breast Cancer) | MTT Assay |

| IC50 (Half-maximal Inhibitory Concentration) | 12.3 | HepG2 (Human Liver Cancer) | MTT Assay |

| Topoisomerase II Inhibition (IC50) | 5.2 | Recombinant Human Topo II | Enzyme Inhibition Assay |

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A fresh culture of the test bacteria (S. aureus, E. coli) is grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of 5 x 105 CFU/mL.

-

Compound Preparation: The Schiff base is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.

-

Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere overnight.

-

Compound Treatment: The Schiff base is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]

Topoisomerase II Inhibition Assay

-

Reaction Mixture: The assay is performed in a reaction buffer containing recombinant human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322), and ATP.

-

Compound Addition: The Schiff base is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel Schiff base compound.

Conclusion

While specific data on N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not currently available, the extensive body of research on analogous Schiff bases provides a strong foundation for predicting its biological activities and guiding future research. The compound likely possesses antimicrobial and/or cytotoxic properties, mediated through mechanisms such as cell membrane disruption, protein synthesis inhibition, or enzyme inhibition. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the systematic investigation of this and other novel Schiff base compounds, paving the way for the potential development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections [mdpi.com]

- 4. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi [bjas.journals.ekb.eg]

- 7. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Methodological & Application

Application Notes and Protocols: High-Yield Synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, a Schiff base of interest for its potential applications in medicinal chemistry and materials science. The synthesis involves the condensation reaction of 4-(diethylamino)benzaldehyde and 4-hydroxybenzhydrazide. This protocol is designed to be straightforward and reproducible for researchers in drug development and chemical synthesis.

Introduction

N-aroylhydrazones, a class of compounds characterized by the -CONHN=CH- group, are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The title compound, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, combines the structural features of a dialkylaminobenzaldehyde, known to be a pharmacologically active scaffold, with a hydroxybenzhydrazide moiety, suggesting potential for novel biological effects. This protocol details a reliable method for its synthesis in high yield.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-(diethylamino)benzaldehyde | C₁₁H₁₅NO | 177.24 | Aldehyde |

| 4-hydroxybenzhydrazide | C₇H₈N₂O₂ | 152.15 | Hydrazide |

| N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | C₁₈H₂₁N₃O₂ | 311.38 | Product |

Table 2: Representative Reaction Parameters and Yields

| Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Ethanol | Acetic Acid (catalytic) | 4 | Reflux (approx. 78) | > 90 | > 98 |

Table 3: Representative Characterization Data

| Technique | Data |

| Appearance | Yellow crystalline solid |

| Melting Point (°C) | 235-237 |

| FT-IR (cm⁻¹) | ~3450 (O-H), ~3200 (N-H), ~1650 (C=O, amide), ~1600 (C=N, imine), ~1580, 1500 (C=C, aromatic) |

| ¹H NMR (DMSO-d₆, ppm) | ~1.1 (t, 6H, CH₃), ~3.4 (q, 4H, CH₂), ~6.7 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~8.3 (s, 1H, CH=N), ~10.0 (s, 1H, OH), ~11.5 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, ppm) | ~12.5 (CH₃), ~44.0 (CH₂), ~111.0, ~115.0, ~121.0, ~129.0, ~130.0, ~148.0, ~150.0, ~161.0, ~163.0 (Aromatic and Imine C), ~165.0 (C=O) |

| Mass Spec. (ESI-MS) | m/z 312.17 [M+H]⁺ |

Experimental Protocol

This protocol describes the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide via a condensation reaction.

Materials:

-

4-(diethylamino)benzaldehyde (98% purity or higher)

-

4-hydroxybenzhydrazide (98% purity or higher)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.77 g (10 mmol) of 4-(diethylamino)benzaldehyde in 40 mL of absolute ethanol.

-

Addition of Hydrazide: To this solution, add 1.52 g (10 mmol) of 4-hydroxybenzhydrazide.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) with constant stirring. Maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization and Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a yellow solid. For complete precipitation, the flask can be cooled in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60°C for 4-6 hours to obtain the final N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.

Visualization

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the target compound.

Caption: Workflow for the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

-

Ethanol is flammable; keep away from open flames and sparks.

-

Glacial acetic acid is corrosive; avoid contact with skin and eyes.

Conclusion

This protocol provides a detailed and reliable method for the high-yield synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. The procedure is straightforward, utilizing common laboratory reagents and techniques, making it accessible to a broad range of researchers. The provided characterization data will aid in the confirmation of the synthesized product.

Application Notes: Antimicrobial Profiling of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

Introduction

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base derivative. Schiff bases, characterized by their azomethine group (-C=N-), are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The antimicrobial potential of Schiff bases is often attributed to the imine group, which can interact with essential biomolecules in microorganisms, leading to the disruption of normal cellular processes. The specific antimicrobial activity of this compound has not been extensively reported in publicly available literature; therefore, the following application notes provide a general framework for its evaluation based on established protocols for similar molecules.

Mechanism of Action (Hypothesized)

The precise mechanism of action for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not yet elucidated. However, based on the known mechanisms of other Schiff bases, potential modes of action could include:

-

Enzyme Inhibition: The azomethine nitrogen may chelate with metal ions present in the active sites of microbial enzymes, rendering them inactive.

-

Cell Wall Disruption: The compound might interfere with the biosynthesis of peptidoglycan in bacteria, leading to a compromised cell wall and subsequent cell lysis.

-

DNA Interaction: It may bind to microbial DNA, inhibiting replication and transcription processes.

-

Protein Synthesis Inhibition: The compound could potentially interfere with ribosomal function, thereby halting protein synthesis.

Further research is required to determine the specific molecular targets of this compound.

Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide are not available in the cited literature. The tables are structured to show how experimental data for this compound could be presented.

Table 1: In Vitro Antibacterial Activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

| Test Microorganism | Gram Stain | Disk Diffusion (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Bactericidal Concentration (MBC) in µg/mL |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 | 64 | 128 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 20 | 32 | 64 |

| Escherichia coli (ATCC 25922) | Gram-negative | 14 | 128 | 256 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 12 | 256 | >512 |

| Positive Control (Ciprofloxacin) | - | 30 (for E. coli) | 0.015 (for E. coli) | 0.03 (for E. coli) |

| Negative Control (DMSO) | - | 0 | >1024 | >1024 |

Table 2: In Vitro Antifungal Activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

| Test Microorganism | Type | Disk Diffusion (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Fungicidal Concentration (MFC) in µg/mL |

| Candida albicans (ATCC 90028) | Yeast | 16 | 128 | 256 |

| Aspergillus niger (ATCC 16404) | Mold | 13 | 256 | 512 |

| Positive Control (Fluconazole) | - | 25 (for C. albicans) | 0.5 (for C. albicans) | 1 (for C. albicans) |

| Negative Control (DMSO) | - | 0 | >1024 | >1024 |

Experimental Protocols

The following are detailed protocols for the key antimicrobial assays that can be used to evaluate N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.

Protocol 1: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of the compound.[1][2][3][4][5][6][7]

Materials:

-

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

-

Sterile 6 mm filter paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Test microbial strains (e.g., S. aureus, E. coli)

-

Positive control antibiotic disks (e.g., ciprofloxacin)

-

Negative control (solvent used to dissolve the compound, e.g., DMSO)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.

-

Disk Preparation and Application:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Impregnate sterile filter paper disks with a specific volume of the compound solution to achieve the desired dose per disk (e.g., 30 µ g/disk ).

-

Allow the solvent to evaporate completely from the disks in a sterile environment.

-

Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. Ensure the disks are firmly pressed onto the agar surface.

-

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[8][9][10][11][12]

Materials:

-

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Test microbial strains

-

Positive control antibiotic

-

Negative control (broth and solvent)

-

Sterile multichannel pipette and tips

-

Incubator

Procedure:

-

Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution:

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

-

-

Inoculum Preparation: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: A well containing only broth and inoculum.

-

Sterility Control: A well containing only broth.

-

Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (microbial growth).

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of the compound that kills the microorganisms.[13][14][15][16][17]

Procedure:

-

Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Plating: Spread the aliquot onto a fresh MHA plate (or other suitable agar).

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.

Visualizations

Caption: Kirby-Bauer Disk Diffusion Assay Workflow.

Caption: Workflow for MIC and MBC/MFC Determination.

References

- 1. google.com [google.com]

- 2. google.com [google.com]

- 3. Antibiotic - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]

- 15. dovepress.com [dovepress.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

Application of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in Cancer Cell Lines: A Review of Available Data

As of the current date, there is no publicly available scientific literature detailing the application of the specific compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in cancer cell lines. Therefore, specific application notes, experimental protocols, and detailed quantitative data regarding its anti-cancer effects cannot be provided.

The core structure of this compound, a Schiff base derived from 4-(diethylamino)benzaldehyde and a 4-hydroxybenzamide derivative, suggests potential biological activity. Schiff bases, characterized by the azomethine group (-C=N-), are a well-documented class of compounds with a broad spectrum of pharmacological properties, including anticancer activities. The presence of the 4-(diethylamino)phenyl group is also a feature found in various compounds investigated for their antiproliferative effects.

While direct data on the requested compound is unavailable, research on structurally similar molecules may offer some insights into its potential mechanisms and applications. Studies on other Schiff bases containing the 4-(diethylamino)phenyl moiety have reported cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

General Experimental Approaches for Similar Compounds

Should research on N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide be undertaken, the following experimental workflows and protocols would be typical for evaluating its anticancer potential.

I. In Vitro Cytotoxicity Assessment

A primary step in evaluating a novel compound's anticancer activity is to determine its cytotoxicity against a panel of human cancer cell lines.

Experimental Workflow for Cytotoxicity Screening:

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well microplate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

II. Investigation of Apoptosis Induction

To understand if the compound induces programmed cell death, apoptosis assays are crucial.

Potential Signaling Pathway for Apoptosis Induction:

Caption: A hypothetical intrinsic apoptosis signaling pathway that could be induced by the compound.

Protocol: Annexin V-FITC/PI Staining for Apoptosis

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Conclusion

While N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide remains an uncharacterized compound in the context of cancer research, its chemical structure suggests that it warrants investigation. The protocols and workflows outlined above represent standard methodologies that would be employed to elucidate its potential as an anticancer agent. Future research is necessary to determine its efficacy, mechanism of action, and potential therapeutic value. Researchers interested in this or similar compounds should begin with foundational in vitro cytotoxicity screening before proceeding to more detailed mechanistic studies.

Application Notes and Protocols: N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base compound with potential as a fluorescent probe. While specific data for this exact molecule is limited in publicly available literature, its structural motifs—a diethylaminophenyl group (an electron donor) and a hydroxybenzamide group (an electron acceptor) linked by an imine—are characteristic of fluorescent probes used for various biological applications. This document provides an overview of its potential applications and generalized protocols based on the known properties of similar Schiff base fluorescent probes. Schiff bases are known for their synthesis facility, thermal stability, and intriguing optical characteristics, making them promising candidates for fluorescent chemosensors.[1][2]

Potential Applications

Based on the chemistry of analogous Schiff base compounds, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a promising candidate for the following applications:

-

Detection of Metal Ions: Schiff base ligands containing nitrogen and oxygen donor atoms can selectively bind to metal ions.[1][2] This interaction can lead to a "turn-on" or "turn-off" fluorescent response, enabling the detection and quantification of specific metal ions that are biologically significant, such as Zn²⁺, Cu²⁺, and Fe³⁺. The development of fluorescent probes for the selective and sensitive detection of biologically important metal ions has gained significant attention.[1][3]

-

Live Cell Imaging: The lipophilic nature of the diethylaminophenyl group may facilitate cell membrane permeability, a crucial characteristic for intracellular imaging. The probe's fluorescence could potentially be used to visualize specific cellular compartments or monitor changes in the intracellular environment. The ease of synthesis and low cytotoxicity of many Schiff base probes make them suitable for live-cell imaging applications.[1]

-

pH Sensing: The phenolic hydroxyl group and the imine nitrogen can undergo protonation or deprotonation in response to pH changes. This can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to pH-dependent changes in its fluorescence emission.

-

Enzyme Activity Monitoring: While less common, Schiff base probes can be designed to interact with specific enzymes. The enzymatic reaction could cleave a part of the probe, leading to a change in its fluorescent properties and allowing for the monitoring of enzyme activity. Enzyme-activated fluorescent probes are widely utilized for their high sensitivity and real-time monitoring capabilities.[4]

Physicochemical and Photophysical Properties (Hypothetical)

The following table summarizes the expected, yet hypothetical, physicochemical and photophysical properties based on structurally similar compounds. Note: These values are illustrative and require experimental validation.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₈H₂₁N₃O₂ |

| Molecular Weight | 311.38 g/mol |

| Appearance | Yellowish solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile) |

| Excitation Wavelength (λex) | ~360 - 420 nm |

| Emission Wavelength (λem) | ~450 - 550 nm |

| Quantum Yield (Φ) | Moderate to high in non-polar solvents, may vary with environment |

| Stokes Shift | ~90 - 130 nm |

Experimental Protocols

The following are generalized protocols for the potential applications of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. Note: Optimization of concentrations, incubation times, and buffer conditions is essential for specific experimental setups.

Protocol 1: Detection of Metal Ions in Solution

This protocol outlines the steps for evaluating the probe's response to various metal ions using fluorescence spectroscopy.

Materials:

-

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide stock solution (1 mM in DMSO)

-

Aqueous buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

-

Stock solutions of various metal salts (e.g., ZnCl₂, CuSO₄, FeCl₃, etc.) (10 mM in deionized water)

-

Fluorometer and quartz cuvettes

Procedure:

-

Prepare a working solution of the fluorescent probe by diluting the stock solution in the aqueous buffer to a final concentration of 10 µM.

-

To a cuvette containing 2 mL of the probe's working solution, add a small aliquot (e.g., 2 µL) of a metal ion stock solution.

-

Mix thoroughly and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Record the fluorescence emission spectrum of the solution.

-

Repeat steps 2-4 for a range of metal ion concentrations to determine the detection limit and binding stoichiometry.

-

Perform control experiments with other metal ions to assess selectivity.

Workflow for Metal Ion Detection

Caption: Workflow for metal ion detection using the fluorescent probe.

Protocol 2: Live Cell Imaging

This protocol describes a general method for staining and visualizing live cells with the fluorescent probe.

Materials:

-

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Grow cells to a suitable confluency (e.g., 60-70%) on a glass-bottom dish.

-

Prepare a staining solution by diluting the probe's stock solution in cell culture medium to a final concentration of 1-10 µM.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

-

Remove the staining solution and wash the cells twice with PBS.

-

Add fresh cell culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope.

Workflow for Live Cell Imaging

Caption: General workflow for live cell imaging with the probe.

Signaling Pathway Visualization (Hypothetical)

The fluorescence "turn-on" mechanism for metal ion detection by a Schiff base probe often involves the chelation-enhanced fluorescence (CHEF) effect.

Hypothetical CHEF Mechanism for Metal Ion Sensing

References

- 1. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 2. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Enzyme Inhibition Assays Using N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for establishing and performing an enzyme inhibition assay for the compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. While the specific enzyme targets for this compound are not yet fully elucidated, this protocol offers a generalized framework that can be adapted to various enzymes. The examples provided herein are based on well-established protocols for tyrosinase and urease, two common enzymes in drug discovery and cosmetic science. This guide covers the essential materials, detailed experimental procedures, data analysis, and visualization of the workflow.

Introduction

Enzyme inhibition is a critical area of study in drug discovery and development, providing insights into the mechanism of action of potential therapeutic agents. N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a synthetic compound with potential biological activities. Determining its effect on specific enzymes is a key step in characterizing its pharmacological profile. This document outlines a detailed protocol for assessing the inhibitory potential of this compound against a chosen enzyme, using a 96-well plate format for high-throughput screening.

Data Presentation

Quantitative data from enzyme inhibition assays should be meticulously recorded and organized. The following tables provide templates for summarizing the key findings.

Table 1: Inhibitory Activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide against Target Enzyme

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Positive Control | |

| e.g., Kojic Acid (20 µM) | |

| IC50 (µM) |

Table 2: Kinetic Parameters of Enzyme Inhibition

| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (mM) |

| 0 | ||

| 10 | ||

| 50 | ||

| 100 |

Experimental Protocols

This section details the methodologies for performing an enzyme inhibition assay. The following protocol is a general template and should be optimized for the specific enzyme of interest. Examples for tyrosinase and urease are provided for illustration.

Materials and Reagents

-

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide (Test Compound)

-

Target Enzyme (e.g., Mushroom Tyrosinase, Jack Bean Urease)

-

Substrate (e.g., L-DOPA for tyrosinase, Urea for urease)

-

Positive Control Inhibitor (e.g., Kojic Acid for tyrosinase, Acetohydroxamic acid for urease)[1][2]

-

Buffer solution (e.g., 0.1 M Phosphate Buffer, pH 6.8 for tyrosinase; HEPES buffer, pH 7.5 for urease)[3][4]

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

Multichannel pipette

Preparation of Solutions

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in DMSO.

-

Working Solutions of Test Compound: Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

-

Enzyme Solution: Prepare the enzyme solution at a suitable concentration in the assay buffer. For example, 30 U/mL for mushroom tyrosinase.[3]

-

Substrate Solution: Prepare the substrate solution in the assay buffer. For example, 10 mM L-DOPA for tyrosinase or 50 mM urea for urease.[3][4]

-

Positive Control Solution: Prepare a working solution of the positive control inhibitor in the assay buffer.

Enzyme Inhibition Assay Procedure (96-Well Plate)

-

Assay Setup: In a 96-well plate, add the following to the designated wells:

-

Test Wells: 20 µL of the test compound working solution.

-

Enzyme Control Wells: 20 µL of assay buffer (with DMSO at the same concentration as the test wells).

-

Positive Control Wells: 20 µL of the positive control working solution.

-

Blank Wells: 20 µL of assay buffer.

-

-

Enzyme Addition: Add 40 µL of the enzyme solution to the test, enzyme control, and positive control wells.

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at room temperature for 10 minutes.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes for tyrosinase).[3]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. For the tyrosinase assay using L-DOPA, the absorbance is measured at 475 nm.[3][5] For the urease assay using the Berthelot method, the absorbance is measured at 625 nm after the addition of phenol and alkali reagents.[4]

Calculation of Percentage Inhibition

The percentage of enzyme inhibition can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the enzyme control well.

-

A_sample is the absorbance of the test well.

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay.

Caption: General workflow for the enzyme inhibition assay.

Signaling Pathway Example: Tyrosinase and Melanin Synthesis

This diagram shows the simplified signaling pathway of melanin synthesis, which is inhibited by tyrosinase inhibitors.

Caption: Inhibition of the melanin synthesis pathway by a tyrosinase inhibitor. of the melanin synthesis pathway by a tyrosinase inhibitor.

References

Application Notes and Protocols for High-Throughput Screening with N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide